molecular formula C17H21Cl2N3O2 B13478020 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13478020
M. Wt: 370.3 g/mol
InChI Key: VYFUHSSDYXWVCM-UHFFFAOYSA-N
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Description

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a dimethoxyphenyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. The initial step often includes the formation of the benzodiazole ring through a cyclization reaction. This is followed by the introduction of the dimethoxyphenyl group via electrophilic aromatic substitution. The final step involves the attachment of the ethanamine side chain through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific benzodiazole structure combined with a dimethoxyphenyl group and an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21Cl2N3O2

Molecular Weight

370.3 g/mol

IUPAC Name

2-[6-(2,3-dimethoxyphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C17H19N3O2.2ClH/c1-21-15-5-3-4-12(17(15)22-2)11-6-7-13-14(10-11)20-16(19-13)8-9-18;;/h3-7,10H,8-9,18H2,1-2H3,(H,19,20);2*1H

InChI Key

VYFUHSSDYXWVCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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